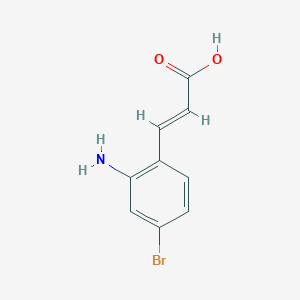

2-Amino-4-bromocinnamic acid

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In organic synthesis, 2-amino-4-bromocinnamic acid serves as a versatile building block. The presence of multiple reactive sites—the amino group, the carboxylic acid group, the alkene bond, and the bromine-substituted aromatic ring—allows for a variety of chemical modifications. nih.gov This enables chemists to construct more complex molecules. For instance, the related compound 4-bromocinnamic acid is used in the preparation of other chemical intermediates. cymitquimica.comsigmaaldrich.comfishersci.casigmaaldrich.com

The structural motifs present in this compound are of significant interest in medicinal chemistry. Cinnamic acid and its derivatives have been explored for a wide range of biological activities. jocpr.comnih.gov The introduction of an amino group and a bromine atom can significantly influence the compound's properties and biological activity. Halogen atoms like bromine can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. The amino group can participate in hydrogen bonding and other interactions with biological targets.

Overview of Research Trajectories for Cinnamic Acid Derivatives

Research into cinnamic acid derivatives is a broad and active area. beilstein-journals.org These compounds are investigated for a multitude of potential applications due to their diverse pharmacological activities. jocpr.com The core structure of cinnamic acid, with its phenyl ring, acrylic acid side chain, and alkene double bond, provides a scaffold that can be readily modified to create a library of compounds with varied properties. nih.govnih.gov

Key research trajectories for cinnamic acid derivatives include:

Anticancer Research: Many cinnamic acid derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov

Antimicrobial and Antifungal Properties: Researchers are actively exploring cinnamic acid derivatives for their ability to inhibit the growth of bacteria and fungi. nih.gov

Antioxidant and Anti-inflammatory Effects: The antioxidant properties of cinnamic acid derivatives are well-documented and are linked to their potential to mitigate oxidative stress-related conditions. mdpi.com Their anti-inflammatory activities are also a significant area of study. mdpi.com

Neuroprotective and Other Therapeutic Potentials: The potential of these compounds in the context of neurological disorders and other conditions like diabetes is also under investigation. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key properties of brominated cinnamic acid derivatives.

| Property | Value |

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-4-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODONURMUGHIPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265605 | |

| Record name | 3-(2-Amino-4-bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-63-8 | |

| Record name | 3-(2-Amino-4-bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Amino-4-bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Bromocinnamic Acid and Its Analogues

Classical Organic Synthetic Routes

Traditional methods for synthesizing 2-amino-4-bromocinnamic acid and its analogues often rely on well-established organic reactions. These routes, while effective, may involve multi-step processes and the use of reagents that are not environmentally benign.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comscience.gov These reactions are instrumental in the synthesis of complex organic molecules. In the context of cinnamic acid derivatives, palladium catalysis can be employed in various ways. For instance, the Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is a versatile tool for creating biaryl structures. mdpi.comresearchgate.net This methodology has been combined with enzymatic transformations in chemoenzymatic cascades to produce chiral amino acids. researchgate.netresearchgate.net

A chemoenzymatic strategy has been developed for the synthesis of N-protected l- and d-biarylalanines. This approach begins with 4-bromocinnamic acid, which is converted to the corresponding enantiomer of 4-bromophenylalanine. This intermediate is then subjected to a Suzuki-Miyaura coupling with various arylboronic acids, catalyzed by palladium, to yield the final biarylalanine products in high yield and with excellent optical purity under mild, aqueous conditions. researchgate.netacs.org

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a direct pathway for introducing functional groups into a molecule. In the synthesis of this compound analogues, a key step can involve the reaction of a suitable precursor with a nucleophile. For example, the synthesis of 1-amino-7-(piperidin-4-yl)isoquinoline has been achieved starting from 4-bromocinnamic acid. tandfonline.com A crucial part of this synthesis involves a lithium-halogen exchange on 7-bromo-1-chloroisoquinoline, followed by nucleophilic attack on N-benzylpiperidone. tandfonline.com While not directly forming this compound, this demonstrates the utility of nucleophilic reactions in building complex structures from cinnamic acid derivatives.

Another relevant application involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-3-thiols with α-bromocinnamic aldehyde, which proceeds via nucleophilic attack to form novel heterocyclic systems. nih.gov

Reduction-Based Synthesis

Reduction reactions are fundamental in organic synthesis for converting functional groups to lower oxidation states. In the context of synthesizing amino acids from cinnamic acid precursors, reduction of an imine or a related functional group is a key step. While direct reduction methods for this compound are not extensively detailed in the provided results, reduction is a core principle in related chemoenzymatic syntheses. For example, the synthesis of chiral amines from ketones often involves a reductive amination step, which can be achieved using biocatalysts like amino acid dehydrogenases. researchgate.netuniovi.es These enzymes utilize a reducing agent, often a cofactor like NADPH, to reduce an imine intermediate formed from a keto acid and ammonia (B1221849). mdpi.com

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as the use of biocatalysts and renewable resources, are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. polimi.it

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable synthetic routes. acs.orguni-graz.at This approach has been successfully applied to the synthesis of analogues of this compound.

A notable example is the synthesis of optically pure L- and D-biarylalanines. researchgate.netacs.org This process starts with the biocatalytic asymmetric amination of 4-bromocinnamic acid using a phenylalanine ammonia lyase (PAL) to produce L-4-bromophenylalanine. researchgate.netacs.orguniovi.es The D-enantiomer can be synthesized from 4-bromophenylpyruvic acid using an engineered D-amino acid dehydrogenase (DAADH). researchgate.netacs.org The resulting bromo-functionalized amino acids are then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with various arylboronic acids to generate a range of biarylalanine derivatives. researchgate.netacs.org This chemoenzymatic cascade demonstrates the power of combining biocatalysis and metal catalysis to achieve complex molecular architectures. mdpi.comresearchgate.net

| Starting Material | Biocatalyst | Chemical Reaction | Product |

| 4-Bromocinnamic acid | Phenylalanine Ammonia Lyase (PAL) | Suzuki-Miyaura Coupling | L-Biarylalanines |

| 4-Bromophenylpyruvic acid | D-Amino Acid Dehydrogenase (DAADH) | Suzuki-Miyaura Coupling | D-Biarylalanines |

Biocatalytic Pathways (e.g., phenylalanine ammonia lyase applications)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. polimi.it Phenylalanine ammonia lyases (PALs) are a particularly interesting class of enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.orgnih.govfrontiersin.org

Under high concentrations of ammonia, the reverse reaction, the hydroamination of cinnamic acids, can be exploited for the synthesis of L-phenylalanine and its analogues. frontiersin.orgfrontiersin.orgsci-hub.se This has been demonstrated for a variety of substituted cinnamic acids, making PALs valuable biocatalysts for producing non-natural amino acids. frontiersin.orgfrontiersin.org However, the equilibrium of this reaction often favors deamination, and a large excess of ammonia is required to drive the synthesis of the amino acid. frontiersin.orgfrontiersin.orgsci-hub.se Research has focused on optimizing reaction conditions, such as pH and temperature, and on enzyme engineering to improve conversion rates and substrate scope. sci-hub.se

For instance, studies have shown that using carbonate/carbamate buffered ammonia at high concentrations (9-10 M) and a pH of 9.5-10.5 can lead to conversions of 70-80% for certain cinnamic acid derivatives using an engineered PAL. sci-hub.sesci-hub.se The use of immobilized PALs in continuous flow reactors has also been explored to enhance catalyst reusability and process scalability, achieving high conversions in short reaction times. frontiersin.orgfrontiersin.org

While wild-type PALs can have limited activity towards certain substrates like p-bromocinnamic acid, protein engineering efforts have been successful in improving their tolerance and efficiency. polimi.it

| Enzyme | Substrate | Key Condition | Conversion |

| Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid Derivatives | High Ammonia Concentration | ~70-90% |

| Immobilized PAL (in flow) | 3-methoxy-cinnamic acid | 20 min contact time | 88% ± 4% |

| Immobilized PAL (in flow) | 4-nitro-cinnamic acid | 20 min contact time | 89% ± 5% |

Solvent-Free and Atom-Economical Syntheses

In the pursuit of greener and more sustainable chemical manufacturing, significant research has focused on developing synthetic routes that minimize or eliminate the use of hazardous solvents and maximize the incorporation of all starting materials into the final product. These principles of solvent-free synthesis and atom economy are central to modern organic chemistry. For the synthesis of this compound and its analogues, methodologies such as mechanochemistry and solid-state reactions are at the forefront of this endeavor.

Recent studies have highlighted the utility of mechanochemical methods, specifically ball milling, for conducting solvent-free reactions. researchgate.net This technique uses mechanical energy to induce chemical transformations in the solid state, thereby avoiding the need for bulk solvents and often leading to shorter reaction times and different product outcomes compared to traditional solution-phase synthesis. researchgate.net For instance, the mechanochemical synthesis of metal-organic frameworks (MOFs) involving aminocinnamic acids has been successfully demonstrated. In these syntheses, aminocinnamic acids like 3-aminocinnamic acid (3-ACA) and 4-aminocinnamic acid (4-ACA) are milled with a metal salt and a base, such as sodium hydroxide, to produce novel coordination polymers and MOFs. frontiersin.orgnih.gov

While these mechanochemical syntheses yielded amorphous materials in some cases, pure polycrystalline products were obtained with 4-aminocinnamic acid. frontiersin.orgnih.gov This approach, which generates water and a salt (e.g., NaNO₃) as the only by-products, showcases a highly atom-economical and environmentally benign pathway that could be adapted for the synthesis of this compound itself, likely starting from 2-amino-4-bromobenzaldehyde (B1289445) and malonic acid.

The following table summarizes the conditions used in the mechanochemical synthesis of zinc(II) aminocinnamate compounds, illustrating a viable solvent-free approach.

| Starting Materials | Stoichiometric Ratio | Milling Frequency | Milling Time | Product Type | Reference |

|---|---|---|---|---|---|

| 4-ACA, NaOH, Zn(NO₃)₂·6H₂O | 1 : 1 : 0.5 | 20 Hz | 60 min | Pure Polycrystalline [Zn(4-AC)₂]∙H₂O | frontiersin.orgnih.gov |

| 3-ACA, NaOH, Zn(NO₃)₂·6H₂O | 1 : 1 : 0.5 | 20 Hz | 60 min | Amorphous Material | frontiersin.orgnih.gov |

| 3-ACA, 4-ACA, NaOH, Zn(NO₃)₂·6H₂O | 0.5 : 0.5 : 1 : 0.5 | 20 Hz | 60 min | Polycrystalline Sample | frontiersin.org |

Another promising green methodology is microwave-assisted synthesis, which can significantly reduce reaction times and often be performed under solvent-free or low-solvent conditions. Research into the synthesis of (E)-2-hydroxy-α-aminocinnamic acid derivatives has demonstrated the effectiveness of this technique. mdpi.com In one study, (E)-(5-Bromo-2-hydroxy)-α-aminocinnamic acid was successfully synthesized via microwave irradiation. mdpi.com This precedent suggests that a similar microwave-assisted approach could be a viable, efficient, and greener alternative for the synthesis of this compound.

The table below details the reaction conditions and yields for the microwave-assisted synthesis of a related bromo-substituted aminocinnamic acid analogue.

| Product | Starting Material | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| (E)-(5-Bromo-2-hydroxy)-α-aminocinnamic acid | (E)-3-((5-bromo-2-hydroxyphenyl)methylene)-piperazine-2,5-dione | 160 °C | 20 min | 51% | mdpi.com |

Furthermore, classic reactions like the Knoevenagel condensation, a cornerstone for synthesizing cinnamic acids, are being adapted to solvent-free conditions. imedpub.com The condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, can be performed at room temperature without any organic solvent, often using an ionic liquid as a recyclable catalyst. imedpub.comgoogle.com This method is characterized by high efficiency, rapid reaction rates, and excellent yields, representing a highly atom-economical and environmentally friendly route to substituted cinnamic acids. imedpub.com The application of a solvent-free Knoevenagel condensation between 2-amino-4-bromobenzaldehyde and malonic acid would be a direct and green pathway to the target compound.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Amino Group

The primary amino group (-NH₂) attached to the aromatic ring is a nucleophilic center, making it susceptible to a variety of reactions, particularly those involving electrophilic reagents. These transformations are fundamental for incorporating the molecule into larger, more complex structures.

The direct reaction of the amino group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, leads to the formation of a stable amide bond. youtube.com This acylation reaction is one of the most fundamental transformations in organic chemistry. nih.gov The formation of the amide bond involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov

Direct condensation between a carboxylic acid and an amine is typically unfavorable and requires high temperatures (often above 160°C) to drive off the water byproduct. youtube.com To achieve amide bond formation under milder conditions, various strategies are employed:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Conversion to Activated Esters: The carboxylic acid can be converted to a more reactive form, such as an acyl chloride or N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine.

Catalytic Methods: Certain Lewis acids, including various boronic acid derivatives, can catalyze the direct amidation of carboxylic acids at lower temperatures, sometimes even at room temperature, often in the presence of dehydrating agents like molecular sieves. youtube.comorganic-chemistry.org

These reactions are highly efficient and allow for the synthesis of a wide array of N-acylated derivatives of 2-Amino-4-bromocinnamic acid, which can be intermediates for pharmaceuticals and other biologically active compounds.

| Acylating Agent | Reaction Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Base (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., DCM) | N-(4-bromo-2-cinnamoyl)acetamide |

| Benzoic Acid | Coupling Agent (e.g., EDC), Base (e.g., DMAP), Solvent (e.g., DMF) | N-(4-bromo-2-cinnamoyl)benzamide |

| Acetic Anhydride | Mild heating or presence of a catalyst | N-(4-bromo-2-cinnamoyl)acetamide |

The amino group of this compound can participate in annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring. These reactions are crucial for the synthesis of polycyclic heterocyclic compounds. A common strategy involves reacting the amine with a molecule containing two electrophilic centers.

One such approach is the redox-annulation reaction. For instance, cyclic amines can undergo redox-neutral annulations with ortho-substituted benzaldehydes. nih.gov In the context of this compound, intramolecular cyclization can be induced. If the cinnamic acid side chain is modified to contain an electrophilic center, it can react with the adjacent amino group. For example, conversion of the carboxylic acid to an acyl chloride could, under appropriate conditions, lead to an intramolecular acylation to form a lactam, a cyclic amide.

Furthermore, reactions with α,β-unsaturated ketones or esters can lead to the formation of quinoline (B57606) derivatives through mechanisms like the Friedländer annulation, where the amino group and the adjacent aromatic C-H bond react to form the new heterocyclic ring.

Reactions Involving the Bromine Substituent

The bromine atom at the C4 position of the benzene ring is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The bromine atom on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction is highly versatile, tolerates a wide range of functional groups, and can be used to introduce various aryl, heteroaryl, alkyl, or alkenyl substituents in place of the bromine atom. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction forms a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, typically resulting in a substituted styrene (B11656) derivative. The presence of the cinnamic acid's own double bond could potentially lead to intramolecular reactions, but intermolecular coupling is generally favored with an external alkene under controlled conditions.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-4-phenylcinnamic acid |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 2-Amino-4-styrylcinnamic acid |

| Suzuki Coupling | Methylboronic acid | PdCl₂(dppf), K₂CO₃ | 2-Amino-4-methylcinnamic acid |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent. wikipedia.org This transformation dramatically reverses the polarity of the carbon atom attached to the halogen, turning it from an electrophilic site into a potent nucleophilic or basic one. The reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). princeton.edu

The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is highly reactive and can be quenched with a wide variety of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield a dicarboxylic acid, while reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. An alternative to the often highly reactive organolithium reagents is the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), which can also effect a bromine-magnesium exchange. nih.govresearchgate.net

Reactions Involving the Cinnamic Acid Moiety

The cinnamic acid portion of the molecule consists of a carboxylic acid and an α,β-unsaturated alkene, both of which are reactive sites.

Carboxylic Acid Group: The carboxyl group can undergo standard transformations.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide under basic conditions yields the corresponding ester.

Amide Formation: As a complementary approach to the acylation of the amino group, the carboxylic acid can be activated and reacted with an external amine to form an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Alkene Double Bond: The conjugated double bond is susceptible to addition reactions.

Hydrogenation: Catalytic hydrogenation, for example using H₂ gas with a palladium on carbon (Pd/C) catalyst, will reduce the double bond to yield 2-Amino-4-bromohydrocinnamic acid.

Halogenation: Electrophilic addition of halogens like bromine (Br₂) across the double bond results in a dibromo derivative. rsc.org This reaction proceeds via a cyclic bromonium ion intermediate. rsc.org

Michael Addition: The double bond can act as a Michael acceptor, reacting with nucleophiles in a conjugate addition fashion.

These diverse reactions highlight the utility of this compound as a versatile scaffold for the synthesis of a wide range of complex organic molecules.

Photochemical Dimerization and Cycloadditions

For substituted cinnamic acids, the electronic nature and position of the substituents on the phenyl ring can influence the photochemical reactivity. It is plausible that this compound would undergo photodimerization to yield cyclobutane (B1203170) derivatives. The presence of the amino and bromo substituents would likely affect the crystal packing and, consequently, the stereochemical outcome of the dimerization.

Template-Directed Photodimerization:

To overcome the limitations of solid-state reactivity, which is dependent on the specific crystal form, template-directed photochemical reactions have been developed. These methods utilize a covalent template, such as 1,8-dihydroxynaphthalene, to pre-organize two cinnamic acid molecules in a favorable orientation for [2+2] cycloaddition in solution or the solid state. bilkent.edu.trnih.govnih.govresearchgate.net This approach allows for the controlled synthesis of specific stereoisomers of cyclobutane dicarboxylic acids. bilkent.edu.trnih.govresearchgate.net It is conceivable that this strategy could be applied to this compound to selectively synthesize its corresponding cyclobutane dimers.

Table 1: Examples of Photochemical Dimerization of Cinnamic Acid Derivatives

| Derivative | Reaction Conditions | Product(s) | Reference |

| trans-Cinnamic acid | Solid-state irradiation | α-Truxillic acid, β-Truxinic acid | acs.orgacs.org |

| Various Cinnamic acids | 1,8-Dihydroxynaphthalene template, solid-state irradiation | Symmetrical and unsymmetrical β-truxinic acids | bilkent.edu.trnih.govresearchgate.net |

| 5-Arylpenta-2,4-dienoic acids | 1,8-Dihydroxynaphthalene template, irradiation | Mono [2+2] cycloaddition products | nih.gov |

This table presents data for related cinnamic acid derivatives to illustrate the general principles of photochemical dimerization, as specific data for this compound is not available.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid functionality of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying properties such as solubility, stability, and bioavailability.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For amino acids, it is often necessary to protect the amino group prior to esterification to avoid side reactions. However, methods for the direct esterification of amino acids have also been developed.

Another effective method for the esterification of aminocinnamic acids involves the use of reagents like thionyl chloride in an alcohol, or dimethyl sulfate (B86663) in acetone. These methods have been shown to be efficient for preparing methyl esters of p-aminocinnamic acid derivatives.

Table 2: Common Esterification Methods for Cinnamic and Amino Acids

| Method | Reagents | General Applicability |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | General method for carboxylic acids |

| Thionyl Chloride Method | Thionyl chloride, Alcohol | Effective for aminocinnamic acids |

| Dimethyl Sulfate Method | Dimethyl sulfate, Acetone | High yields for p-aminocinnamic acids |

This table outlines general esterification methods applicable to the carboxyl group of this compound based on literature for similar compounds.

Amidation:

The formation of an amide bond by reacting the carboxylic acid with an amine is a crucial transformation. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is typically required to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The amino group of this compound would likely need to be protected (e.g., as a Boc or Cbz derivative) before amidation of the carboxyl group to prevent self-polymerization or other side reactions.

Modifications of the Alkene Moiety

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a variety of addition reactions, allowing for further diversification of the this compound scaffold.

Hydrogenation:

Catalytic hydrogenation of the alkene moiety would lead to the corresponding saturated derivative, 2-Amino-4-bromophenylpropanoic acid. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reduction of the double bond would alter the geometry and flexibility of the molecule, which could have significant implications for its biological activity. Stereoselective hydrogenation of similar α-benzoylamino-cinnamic acid derivatives has been shown to proceed in a cis manner.

Halogenation:

The alkene can undergo electrophilic addition with halogens, such as bromine (Br₂) or chlorine (Cl₂), to yield a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. The resulting dihalogenated derivative could serve as a precursor for further synthetic manipulations.

Epoxidation:

The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are versatile synthetic intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups. The epoxidation of 2-aminochalcones, which share a similar structural motif, has been reported.

Dihydroxylation:

The alkene can be dihydroxylated to form a vicinal diol. This can be achieved using reagents such as osmium tetroxide (OsO₄) for syn-dihydroxylation or through the opening of an epoxide for anti-dihydroxylation. The resulting diol would significantly increase the polarity of the molecule.

Table 3: Potential Modifications of the Alkene Moiety of this compound

| Reaction | Reagents | Product Type |

| Hydrogenation | H₂, Pd/C | Saturated phenylpropanoic acid derivative |

| Halogenation | Br₂ or Cl₂ | Vicinal dihalide |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ (syn) or epoxide opening (anti) | Vicinal diol |

This table summarizes potential reactions of the alkene moiety based on the known reactivity of similar unsaturated carboxylic acids.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 2-Amino-4-bromocinnamic acid, distinct signals would be expected for the protons of the aromatic ring, the vinyl group, the amino group, and the carboxylic acid. The protons on the double bond (vinylic protons) would likely appear as doublets due to coupling with each other. The trans configuration, common for cinnamic acids, typically results in a large coupling constant (J ≈ 16 Hz). The aromatic protons would exhibit a splitting pattern determined by their positions relative to the amino and bromo substituents. The amino group protons might appear as a broad singlet, and the carboxylic acid proton would also be a singlet, typically found at a higher chemical shift (downfield).

The ¹³C NMR spectrum provides information on the different carbon environments. researchgate.net The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift (around 167-173 ppm). rsc.orgrsc.org The carbons of the aromatic ring and the double bond would resonate in the range of approximately 110-150 ppm. The specific shifts would be influenced by the electron-donating effect of the amino group and the electron-withdrawing and deshielding effect of the bromine atom.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |

| Vinylic (-CH=CH-) | 6.0 - 8.0 | Doublets |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 167 - 173 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and assessing its purity.

For this compound (C₉H₈BrNO₂), the molecular weight is approximately 242.07 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having almost equal natural abundance.

Fragmentation patterns in the mass spectrum provide structural information. Common fragmentation pathways for cinnamic acids include the loss of a water molecule (H₂O), a carboxyl group (COOH), or carbon dioxide (CO₂). nih.govnih.gov For this specific compound, fragmentation might also involve the loss of the amino group (NH₂) or cleavage of the bond between the acrylic acid side chain and the aromatic ring. The presence of these characteristic fragments helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass and elemental composition, further validating the molecular formula.

Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the isotopic pattern of bromine |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C=O stretch of the carbonyl group, C=C stretches of the alkene and aromatic ring, and the C-Br stretch.

The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching of the primary amine would be observed as two bands in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Br stretch is expected in the fingerprint region, typically between 500-700 cm⁻¹. nih.gov

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1710 |

| Alkene (-CH=CH-) | C=C Stretch | 1600 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Cinnamic acid and its derivatives are known to absorb UV light due to the presence of the conjugated system involving the aromatic ring and the acrylic acid side chain. The absorption spectrum of this compound is expected to show strong absorption bands in the UV region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted cinnamic acid. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Aromatic amino acids are known to be fluorescent. nih.govresearchgate.net It is plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the electronic nature of the amino and bromo substituents and the molecular environment.

X-ray Crystallography and Crystal Engineering Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not found in the searched literature, analysis of related structures, such as salts of 4-aminocinnamic acid, provides insight into its likely molecular geometry. researchgate.netrsc.org The molecule would be expected to be largely planar due to the sp² hybridization of the aromatic and vinylic carbons. The acrylic acid side chain would likely adopt a trans configuration, which is generally more stable. Bond lengths and angles would be consistent with standard values for aromatic systems, alkenes, carboxylic acids, amino groups, and carbon-bromine bonds.

The functional groups present in this compound—the carboxylic acid and the amino group—are excellent candidates for forming robust intermolecular interactions, making it a promising target for crystal engineering and co-crystal design. nih.gov The carboxylic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a hydrogen bond donor (N-H).

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. For 2-Amino-4-bromocinnamic acid, these calculations can predict its molecular structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior.

The electronic character of this compound is dictated by the interplay of three key components: the electron-donating amino group (-NH2), the electron-withdrawing and bulky bromine atom (-Br), and the conjugated system of the phenyl ring and the acrylic acid side chain.

Molecular Geometry: Optimization calculations would reveal the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. The trans isomer is generally more stable for cinnamic acids due to reduced steric hindrance.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. The amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the bromine and carboxylic acid groups would lower the LUMO energy. Studies on similar molecules like 2-amino-4-nitrotoluene show that the HOMO-LUMO gap is a key parameter in determining molecular reactivity asianpubs.org.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. The electronegative oxygen atoms of the carboxyl group and the bromine atom would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. The amino group's hydrogen atoms would be regions of positive potential (blue), highlighting their role as hydrogen bond donors.

Table 1: Illustrative Quantum Chemical Properties of Substituted Aromatic Acids This table presents typical calculated values for related compounds to illustrate the electronic effects of substituents, as direct data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Cinnamic Acid | -6.5 | -1.5 | 5.0 | 3.7 |

| 4-Hydroxycinnamic acid | -6.1 | -1.3 | 4.8 | 4.1 |

| 2-Amino-5-nitrotoluene | -6.84 | -3.43 | 3.41 | 6.81 |

Data are hypothetical and based on trends reported in computational studies of substituted aromatic compounds asianpubs.orgnih.gov.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed picture of their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor nih.govdntb.gov.ua.

For this compound, MD simulations can be used to:

Explore Conformational Space: While quantum calculations identify the lowest energy state, MD simulations explore the full range of accessible conformations at a given temperature. This includes rotation around the single bonds, such as the Cα-Cβ bond in the acrylic acid side chain and the C-phenyl bond.

Analyze Solvent Effects: By simulating the molecule in an explicit solvent like water, one can understand how solvent molecules interact with the solute and influence its conformation. The polar amino and carboxyl groups would form strong hydrogen bonds with water, affecting the molecule's solubility and dynamic behavior.

Assess Molecular Stability: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during a simulation can indicate the stability of the molecule and the flexibility of different regions nih.gov. The bulky bromine atom might restrict the rotational freedom of the phenyl ring, leading to a more rigid conformation compared to unsubstituted cinnamic acid.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity nih.govresearchgate.net. In silico SAR and Quantitative Structure-Activity Relationship (QSAR) models use computational methods to build predictive models based on molecular descriptors researchgate.netresearcher.life.

For this compound, an SAR analysis would consider the contribution of each functional group to a hypothetical biological effect:

The Cinnamic Acid Scaffold: The core structure provides a rigid backbone and a conjugated system that is often important for binding to biological targets.

The Carboxylic Acid Group: This group is typically a key interaction point, acting as a hydrogen bond donor and acceptor and potentially forming ionic interactions (as a carboxylate) with positively charged residues like arginine or lysine (B10760008) in a protein active site.

The Amino Group: Located at the ortho-position, this group can act as a hydrogen bond donor. Its presence also significantly alters the electronic properties of the phenyl ring.

The Bromine Atom: The bromine at the para-position contributes to the molecule's lipophilicity and size. Crucially, it can participate in halogen bonding—a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein—which can significantly enhance binding affinity.

A QSAR model for a series of related cinnamic acid derivatives would use calculated molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic parameters) to create a mathematical equation that predicts activity. This approach allows for the virtual screening of new derivatives to prioritize synthesis and testing nih.govresearchgate.net.

Protein-Ligand Docking for Biological Target Interactions (e.g., enzyme inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex nih.gov. This method is widely used to predict binding affinity and understand the molecular basis of ligand-target interactions, making it invaluable for drug discovery researchgate.netscielo.brnih.gov.

While the specific biological targets of this compound are not established, docking studies on related cinnamic acid derivatives have shown them to be inhibitors of various enzymes, including matrix metalloproteinases (MMPs), lipoxygenase (LOX), and New Delhi metallo-beta-lactamase (NDM-1) mdpi.commdpi.comthepharmajournal.comgenominfo.org.

A hypothetical docking study of this compound into an enzyme active site would likely reveal several key interactions:

Hydrogen Bonds: The carboxylic acid and amino groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonding: The bromine atom could form a halogen bond with a carbonyl oxygen or other Lewis basic sites within the protein's binding pocket, providing an additional anchor point.

Ionic Interactions: If the carboxylic acid is deprotonated (COO-), it could form a salt bridge with a positively charged residue.

The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating stronger binding. Comparing the docking scores of a series of derivatives can help rationalize SAR data and guide the design of more potent inhibitors thepharmajournal.comgenominfo.org.

Table 2: Illustrative Docking Results of Cinnamic Acid Derivatives Against a Hypothetical Enzyme This table presents hypothetical data based on typical results from docking studies of small molecule inhibitors to demonstrate potential interactions and binding energies.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

| Cinnamic Acid | -6.5 | Arg121, Phe210 | Ionic, Hydrophobic |

| 4-Hydroxycinnamic acid | -7.2 | Arg121, Phe210, Ser150 | Ionic, Hydrophobic, H-Bond |

| This compound | -8.5 | Arg121, Phe210, Asp148, Gly149 | Ionic, Hydrophobic, H-Bond, Halogen Bond |

Binding energies and interacting residues are for illustrative purposes, based on studies of cinnamic acid derivatives with enzymes like MMP-9 genominfo.org.

Biological Activities and Mechanistic Studies in in Vitro and Non Human in Vivo Models

Antimicrobial Properties

Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial capabilities. mdpi.comnih.goveurekaselect.com The antimicrobial efficacy of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring. mdpi.com Studies have indicated that the addition of a bromine atom to the structure can enhance antimicrobial activity. researchgate.net While direct studies on 2-Amino-4-bromocinnamic acid are limited, the general findings for related compounds suggest potential antibacterial and antifungal properties. Cinnamic acid derivatives have been shown to be effective against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi. eurekaselect.comresearchgate.net For instance, some synthetic cinnamides and cinnamates have demonstrated notable activity against strains like Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and various Candida species. mdpi.com

Table 1: Antimicrobial Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect |

|---|---|---|

| Cinnamic Acid Derivatives (General) | Bacteria and Fungi | Growth inhibition nih.goveurekaselect.com |

| Brominated Cinnamic Derivatives | Bacteria and Fungi | Enhanced antimicrobial activity researchgate.net |

| Synthetic Cinnamides (e.g., 4-isopropylbenzylcinnamide) | S. aureus, S. epidermidis, P. aeruginosa | Antibacterial activity with MIC values in the µM range mdpi.com |

This table presents generalized findings for classes of compounds related to this compound, as specific data for this compound is limited in the reviewed literature.

Anti-inflammatory and Antioxidant Mechanisms

Cinnamic acid derivatives are well-documented for their anti-inflammatory and antioxidant properties, which are largely attributed to their chemical structure. nih.govnih.gov The presence of substituents on the aryl ring plays a crucial role in these activities. nih.gov Research has focused on designing derivatives, including those with a 4-bromo substitution on the phenyl ring, to enhance these effects. nih.gov Cinnamic acids can exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators in inflammatory pathways. researchgate.netmdpi.com Their antioxidant activity often involves direct scavenging of free radicals, which helps to mitigate oxidative stress, a process implicated in numerous inflammatory diseases. nih.govnih.gov

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism behind the biological activities of many cinnamic acid derivatives. researchgate.net A notable target is the lipoxygenase (LOX) family of enzymes, which are involved in the inflammatory process through the production of leukotrienes. nih.govresearchgate.net Cinnamic acids have been identified as lipoxygenase inhibitors. researchgate.net The design of multi-target cinnamic acids, including 4-bromo-phenylcinnamic derivatives, has been explored to develop potent LOX inhibitors. nih.gov While direct inhibitory data for this compound on lipoxygenase is not extensively detailed in the available literature, the established activity of related brominated compounds suggests it as a potential area of investigation. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Cinnamic Acid Derivatives

| Compound Class | Target Enzyme | Biological Relevance |

|---|---|---|

| Cinnamic Acids | Lipoxygenases (LOX) | Anti-inflammatory action nih.govresearchgate.net |

| Cinnamic Acids | Cyclooxygenases (COX) | Anti-inflammatory action researchgate.net |

This table summarizes the enzyme inhibitory activities reported for classes of compounds related to this compound.

Cellular Pathway Modulation

Cinnamic acid and its analogs have been shown to modulate various cellular signaling pathways, contributing to their diverse biological effects. nih.gov One area of significant interest is the inhibition of protein kinases, which are crucial in controlling cell signaling networks and are often dysregulated in diseases like cancer. nih.govresearchgate.net Certain bromocinnamic acids have been reported as potent and selective inhibitors of specific serine/threonine protein kinases. researchgate.net

Additionally, derivatives of trans-cinnamic acid have been found to affect the Type III Secretion System (T3SS), a key virulence factor in many Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The T3SS acts as a molecular syringe to inject bacterial effector proteins directly into host cells. Small molecules that can inhibit or modulate this system are considered promising antivirulence agents. nih.gov Although the effect of this compound on the protein kinase A pathway has not been specifically detailed, the known influence of related compounds on kinase activity and bacterial virulence systems highlights its potential for cellular pathway modulation. researchgate.netnih.gov

Receptor Interaction Studies

While the broader family of cinnamic acid derivatives has been studied for various biological interactions, specific research on the interaction of this compound or its direct derivatives with the dopamine (B1211576) D4 receptor is not extensively covered in the reviewed scientific literature. The dopamine D4 receptor is a G-protein-coupled receptor primarily found in the brain, and it is a target for various therapeutic agents, particularly in the context of neuropsychiatric disorders. nih.govnih.gov The modulation of this receptor often involves specific structural features on the interacting molecules, and at present, there is a lack of data to associate this compound with this particular target.

Phytotoxicity and Allelopathic Effects

Cinnamic acid itself is a known allelochemical, a compound released by plants that can influence the growth of neighboring plants. researchgate.netnih.gov Studies on the structure-activity relationship of cinnamic acid derivatives have shown that the introduction of halogen substituents on the aromatic ring can increase their phytotoxic activity. nih.gov Specifically, for halogenated derivatives substituted at the para-position (position 4), the phytotoxicity was found to be dependent on the halogen present. The compound with a bromine atom at this position was identified as the most phytotoxic among the tested halogens (bromine, chlorine, and fluorine). researchgate.netnih.gov This suggests that the 4-bromo substitution in this compound could contribute to significant phytotoxic and allelopathic effects, potentially inhibiting the growth of other plant species, including weeds. nih.gov

Table 3: Phytotoxicity of Halogenated Cinnamic Acid Derivatives (para-substituted)

| Halogen Substituent (at position 4) | Relative Phytotoxicity |

|---|---|

| Bromine (Br) | Highest |

| Chlorine (Cl) | Intermediate |

Data adapted from studies on para-halogenated cinnamic acids. researchgate.netnih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Scaffold Development for Bioactive Molecules

The cinnamic acid structure is considered a "privileged scaffold" because its three main components—the phenyl ring, the acrylic acid moiety, and the carboxylic acid group—can be readily modified to generate a diverse library of bioactive compounds. nih.govrsc.org The 2-Amino-4-bromocinnamic acid molecule serves as a versatile starting point for developing novel therapeutic agents by leveraging these reactive sites.

The presence of the amino group at the C2 position and the bromine atom at the C4 position on the phenyl ring offers specific advantages for scaffold development:

Amino Group: This functional group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition and binding to biological targets like enzymes and receptors. It also provides a reactive handle for further chemical modifications, such as acylation or alkylation, to build more complex molecular architectures.

Bromo Group: The bromine atom, a halogen, can significantly alter the physicochemical properties of the parent molecule. It generally increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding and can contribute to the affinity and selectivity of a drug candidate.

Carboxylic Acid: This group is a key site for modifications such as esterification and amidation, allowing for the synthesis of a wide array of derivatives with varied biological activities. nih.gov

The strategic placement of these functional groups allows this compound to be used as a template for creating new chemical entities with tailored pharmacological profiles. The nature and position of substituents on the cinnamic acid scaffold are known to play a significant role in either enhancing or decreasing the biological efficacy of the resulting derivatives. nih.gov

Table 1: Potential Modifications of the this compound Scaffold

| Scaffold Position | Functional Group | Potential Modification | Desired Outcome |

|---|---|---|---|

| Phenyl Ring | Amino Group (-NH2) | Acylation, Sulfonylation | Introduce new substituents for targeted interactions |

| Phenyl Ring | Bromo Group (-Br) | Cross-coupling reactions | Create more complex aryl structures |

| Acrylic Chain | Alkene Double Bond | Reduction, Epoxidation | Alter conformation and reactivity |

| Carboxylic Acid | Carboxyl Group (-COOH) | Esterification, Amidation | Improve permeability, create prodrugs |

Design and Synthesis of Heterocyclic Analogues

Heterocyclic compounds are core components of a vast number of pharmaceuticals. The functional groups of this compound make it an excellent precursor for the synthesis of various heterocyclic systems. The intramolecular cyclization or intermolecular condensation reactions involving the amino and carboxylic acid groups can lead to the formation of diverse ring structures.

For instance, the presence of the ortho-amino group relative to the acrylic acid side chain is a classic structural motif for the synthesis of quinoline-based heterocycles. Through reactions like the Conrad-Limpach or Friedländer synthesis, the 2-amino group can react with a suitable carbonyl compound or an internal equivalent to construct the quinoline (B57606) ring system. The resulting 4-bromo-substituted quinoline derivatives could then be evaluated for various biological activities, as quinolines are known to possess anticancer, antimalarial, and antibacterial properties.

Other potential heterocyclic scaffolds that could be derived from this compound include:

Benzodiazepines: By reacting the amino group with another amino acid or a suitable building block, a seven-membered diazepine ring could be fused to the existing benzene (B151609) ring.

Quinazolinones: These can be synthesized through the reaction of the 2-amino group with a source of one carbon atom (e.g., formamide or orthoesters) followed by cyclization involving the carboxylic acid.

Triazinoquinazolinones and related fused systems: More complex heterocyclic systems can be achieved by first converting the 2-amino group into a more reactive intermediate, which can then undergo cyclization with various reagents. researchgate.net

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic Class | Key Synthetic Strategy | Potential Biological Relevance |

|---|---|---|

| Quinolines | Intramolecular cyclization (e.g., Friedländer synthesis) | Anticancer, Antimalarial |

| Quinazolinones | Reaction with single carbon donors and cyclization | Sedative, Anticonvulsant |

| Benzodiazepines | Condensation with amino acid derivatives | Anxiolytic, Anticonvulsant |

| Pyrrolo[2,3-d]pyrimidines | Cyclocondensation reactions | Tyrosine kinase inhibition |

Prodrug Strategies and Bioreversible Derivatives

Many promising drug candidates fail during development due to poor pharmacokinetic properties, such as low aqueous solubility, poor membrane permeability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. tandfonline.com The carboxylic acid and amino functionalities of this compound make it an ideal candidate for the application of prodrug strategies to overcome such limitations. researchgate.net

The most common prodrug approach for molecules containing a carboxylic acid is the formation of esters. researchgate.net Esterification masks the polar carboxyl group, increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes via passive diffusion. These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes present in the blood, liver, or other tissues, releasing the active carboxylic acid (the parent drug) at or near its site of action.

Amino acids themselves are often used as promoieties (the part of the prodrug that is cleaved off) to improve drug delivery. nih.gov Creating an amino acid ester prodrug can offer several advantages:

Improved Solubility: The addition of an amino acid can increase the water solubility of the parent drug, which is beneficial for formulation.

Targeted Transport: Some amino acid prodrugs can be recognized by amino acid or peptide transporters (like PEPT1) in the gastrointestinal tract, leading to enhanced oral absorption through active transport mechanisms. tandfonline.com

Reduced Toxicity: By temporarily masking the active drug, a prodrug strategy can sometimes reduce local toxicity or side effects. nih.gov

For this compound, the carboxylic acid group could be esterified with a suitable amino acid (e.g., valine, glycine) to create a bioreversible derivative. Similarly, the amino group could be modified to form a carbamate or an amide that is later cleaved in vivo.

Table 3: Prodrug Strategies Applicable to this compound

| Prodrug Type | Modified Functional Group | In Vivo Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Ester Prodrug | Carboxylic Acid | Esterase-mediated hydrolysis | Enhanced membrane permeability |

| Amino Acid Ester Prodrug | Carboxylic Acid | Esterase-mediated hydrolysis | Increased solubility and/or active transport |

| Amide Prodrug | Carboxylic Acid | Amidase-mediated hydrolysis | Increased stability |

| Carbamate Prodrug | Amino Group | Enzymatic cleavage | Controlled release |

Targeted Therapeutic Agent Development (excluding human clinical trials)

Cinnamic acid and its derivatives have been the subject of numerous preclinical studies for a variety of therapeutic applications. nih.gov These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govnih.gov The development of targeted therapeutic agents involves designing molecules that selectively interact with a specific biological target, such as an enzyme or receptor that is overexpressed or plays a critical role in a disease state.

The this compound scaffold can be elaborated to develop targeted agents. For example, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a heterocyclic core that makes specific hydrogen bonds within the ATP-binding site of the target kinase. As discussed in section 7.2, this compound is a viable starting material for such heterocyclic structures. The bromo and amino substituents can be used to fine-tune the binding affinity and selectivity for a particular kinase. For example, azaheteroaryl derivatives and analogs of cinnamic acid have been reported as potent and highly selective inhibitors of protein kinases. researchgate.net

In preclinical research, various cinnamic acid derivatives have shown promising activity against different cancer cell lines. mdpi.com The mode of action often involves inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling pathways. mdpi.comnih.gov While specific preclinical data for this compound is not widely available, the activities of related compounds provide a strong rationale for its investigation. For instance, novel cinnamic acid derivatives have been designed and evaluated for their in vitro cytotoxicity against lung cancer cell lines, showing IC50 values in the low micromolar range. biointerfaceresearch.com Other studies have demonstrated the hepatoprotective effects of cinnamic acid derivatives in animal models of liver damage. nih.gov

Table 4: Examples of Preclinical Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Therapeutic Area | Model/Cell Line | Reported Activity (IC50) |

|---|---|---|---|

| 3,4,5-trihydroxycinnamate decyl ester | Breast Cancer | MCF-7 cells | ~3.2 µM nih.gov |

| Harmicine-cinnamic acid hybrid (36f) | Liver Cancer | HepG2 cells | 0.74 µM mdpi.com |

| Novel Cinnamic Acid Analog (Compound 5) | Lung Cancer | A-549 cells | 10.36 µM biointerfaceresearch.com |

| LQM717 | Liver Cancer Prevention | Rat model | Reduced tumor formation nih.gov |

Applications in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis (e.g., functional polymers, advanced materials)

2-Amino-4-bromocinnamic acid serves as a valuable monomer for the creation of functional polymers. The presence of both amino and carboxylic acid groups allows for its incorporation into polyamides and polyesters through step-growth polymerization. These polymers can exhibit enhanced thermal stability and specific functionalities attributed to the bromine and amino substituents.

The amino group, in particular, can be leveraged for post-polymerization modifications, allowing for the grafting of other molecules to the polymer backbone. This versatility is crucial in the development of advanced materials with specific properties for a range of applications. The incorporation of amino acids or amino acid-like monomers is a growing field in polymer science, aiming to create biocompatible and functional materials.

The general strategies for incorporating amino acids into polymers can be categorized as follows:

Main-Chain Functionalization: The amino and carboxylic acid groups of this compound can directly participate in the polymerization process, forming the main polymer chain.

Side-Chain Functionalization: The cinnamic acid moiety can be attached as a pendant group to a pre-existing polymer backbone.

The following table summarizes the potential polymerization methods for this compound:

| Polymerization Method | Reactive Groups Involved | Potential Polymer Type | Key Features of Resulting Polymer |

| Step-Growth Polymerization | Amino and Carboxylic Acid | Polyamide, Polyester | High thermal stability, potential for hydrogen bonding. |

| Chain-Growth Polymerization | Vinyl Group | Polyvinyl | Carbon-carbon backbone with functional pendant groups. |

| Post-Polymerization Modification | Amino Group | Various | Allows for tailored functionalities. |

Precursor for Optoelectronic Materials

While direct research on this compound as a precursor for optoelectronic materials is not extensively documented, its structural motifs are found in molecules used for such applications. The conjugated system of the cinnamic acid core, coupled with the electron-donating amino group and the electron-withdrawing (due to inductive effects) bromine atom, can influence the electronic properties of resulting polymers.

The synthesis of conjugated polymers is a key area in the development of organic semiconductors and other optoelectronic devices. The ability to tune the bandgap and charge transport properties of these materials is critical. The functional groups on this compound offer handles for chemical modification to fine-tune these electronic characteristics. For instance, the amino group can be a site for attaching other chromophores or electronically active units, while the bromine atom can be used in cross-coupling reactions to extend the conjugation length of the polymer.

Photoresponsive Materials Development

Cinnamic acid and its derivatives are well-known for their photoresponsive behavior, primarily through [2+2] photocycloaddition reactions. scienceopen.com Upon exposure to ultraviolet (UV) light, the double bonds of two adjacent cinnamic acid molecules can react to form a cyclobutane (B1203170) ring. This process is often reversible by irradiation with shorter wavelength UV light. This photoreactivity makes cinnamic acid-containing polymers excellent candidates for the development of photoresponsive materials.

The bromide salt of 4-amino-cinnamic acid has been shown to undergo a single-crystal-to-single-crystal [2+2] photodimerization. unibo.it This indicates that the presence of the amino group does not inhibit the photoreactivity of the cinnamic acid moiety. It is plausible that this compound would exhibit similar photoresponsive behavior.

When incorporated into a polymer, the photocycloaddition of this compound moieties can lead to crosslinking of the polymer chains. This can result in significant changes in the material's properties, such as:

Solubility: Crosslinking can render a soluble polymer insoluble.

Mechanical Properties: The formation of a crosslinked network can increase the stiffness and strength of the material.

Optical Properties: The disappearance of the carbon-carbon double bond upon cycloaddition can alter the UV-Vis absorption spectrum of the material.

These photo-induced changes can be harnessed in a variety of applications, including:

Photolithography: Creating patterned surfaces.

Data Storage: Developing materials for optical information storage.

Biomaterials: Fabricating hydrogels with photocontrollable properties.

Drug Delivery: Designing systems where drug release is triggered by light.

The following table outlines the key aspects of the photoresponsive behavior of cinnamic acid derivatives relevant to this compound:

| Photochemical Process | Wavelength | Effect on Polymer | Potential Application |

| [2+2] Photocycloaddition | > 280 nm (Typical) | Crosslinking, increased stiffness, change in solubility | Photolithography, data storage, smart hydrogels |

| Cycloreversion | < 260 nm (Typical) | Cleavage of crosslinks, return to original state | Reversible materials, erasable data storage |

Environmental Considerations and Biodegradation Studies

Biotransformation Pathways and Metabolite Profiling

The biodegradation of 2-Amino-4-bromocinnamic acid in the environment is anticipated to be a multi-step process, likely initiated by microbial communities in soil and aquatic systems. The biotransformation pathways can be inferred from the known microbial degradation of structurally related compounds, such as aromatic amines, halogenated aromatics, and other cinnamic acid derivatives.

The initial steps in the degradation of this compound are likely to involve enzymatic attacks on its primary functional groups. One probable pathway commences with the dehalogenation of the bromine atom from the aromatic ring. This is a critical step as it reduces the compound's persistence and potential toxicity. Microbial dehalogenases are known to catalyze the removal of halogen substituents from aromatic rings, often replacing them with a hydroxyl group.

Simultaneously or subsequently, the amino group may be targeted. Microbial enzymes can catalyze the deamination of the amino group, converting it to a hydroxyl group and releasing ammonia (B1221849). This process would yield a hydroxylated and debrominated cinnamic acid derivative.

Another key transformation involves the cinnamic acid side chain . Microorganisms are known to metabolize cinnamic acid and its derivatives through various reactions, including the shortening of the acrylic acid side chain via β-oxidation-like mechanisms or through decarboxylation.

Following these initial transformations, the resulting intermediate, a dihydroxylated aromatic ring, would be susceptible to ring cleavage . Dioxygenase enzymes can catalyze the opening of the aromatic ring, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the Krebs cycle, and ultimately be mineralized to carbon dioxide and water.

A hypothetical biotransformation pathway is outlined in the table below, showcasing the potential sequence of enzymatic reactions and the resulting metabolites.

| Step | Reaction Type | Enzyme Class (Postulated) | Intermediate/Metabolite |

| 1 | Reductive Dehalogenation | Halogenase | 2-Amino-cinnamic acid |

| 2 | Oxidative Deamination | Aminotransferase/Deaminase | 2-Hydroxy-4-bromocinnamic acid |

| 3 | Side-chain oxidation | Acyl-CoA synthetase/dehydrogenase | Brominated phenylpropanoic acid derivatives |

| 4 | Aromatic Ring Hydroxylation | Monooxygenase/Dioxygenase | Brominated catecholic intermediates |

| 5 | Aromatic Ring Cleavage | Dioxygenase | Aliphatic dicarboxylic acids |

| 6 | Central Metabolism | Various | Carbon dioxide, water, biomass |

It is important to note that the actual biotransformation pathway and the accumulation of specific metabolites can be highly dependent on the microbial species present, as well as environmental conditions such as pH, temperature, and the availability of other nutrients.

Eco-Friendly Disposal and Environmental Impact Assessment

The presence of both a bromine atom and an amino group on an aromatic ring raises concerns about the environmental impact of this compound. Halogenated organic compounds are often persistent in the environment and can have toxic effects on various organisms. nih.gov Aromatic amines are also a class of compounds with potential carcinogenic properties that can contaminate soil and water resources. epa.govresearchgate.netnih.gov

For the eco-friendly disposal of this compound and similar chemical wastes, several technologies can be considered:

Incineration: High-temperature incineration is a common method for the complete destruction of hazardous organic compounds. However, it is crucial to ensure that the incineration process is efficient to prevent the formation of toxic byproducts such as brominated dioxins and furans.

Bioremediation: Utilizing microorganisms with the ability to degrade this compound offers a more environmentally sustainable disposal method. This can be done in bioreactors or through landfarming, where the contaminated soil is treated with nutrients and microorganisms to enhance degradation.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton's reaction, use highly reactive hydroxyl radicals to break down persistent organic pollutants into less harmful substances. These methods can be effective for treating wastewater containing such compounds.

Chemical Treatment: Methods like hydrodehalogenation can be employed to remove the bromine atom, thereby reducing the compound's toxicity and persistence before further treatment. mdpi.comresearchgate.net

The selection of the most appropriate disposal method would depend on the concentration of the compound, the nature of the waste stream, and economic feasibility. A comprehensive environmental risk assessment should be conducted to establish safe handling and disposal protocols to minimize the potential for environmental contamination and adverse effects on ecosystems and human health. researchgate.nettandfonline.com

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence in Compound Design

Key Future Directions:

Generative Models for Novel Structures: AI, particularly generative models, can design vast virtual libraries of molecules based on the 2-Amino-4-bromocinnamic acid scaffold. youtube.com These models can be trained on existing chemical and biological data to generate novel compounds with optimized properties, such as enhanced binding affinity to specific biological targets or improved physicochemical characteristics for better bioavailability.